2,6-Dichloro-9-cyclopropylpurine
Description
Properties
Molecular Formula |
C8H6Cl2N4 |
|---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
2,6-dichloro-9-cyclopropylpurine |
InChI |
InChI=1S/C8H6Cl2N4/c9-6-5-7(13-8(10)12-6)14(3-11-5)4-1-2-4/h3-4H,1-2H2 |
InChI Key |
UWBNUWQWRNCMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC3=C2N=C(N=C3Cl)Cl |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2,6-Dichloro-9-cyclopropylpurine in laboratory settings?
- Answer : Proper handling requires nitrile gloves, chemical splash goggles, and lab coats to avoid skin/eye contact. Store refrigerated in airtight containers, and ensure ventilation to prevent electrostatic charge buildup . In case of inhalation, move to fresh air and consult a poison control center (1-800-222-1222 in the U.S.). Contaminated gloves must be disposed of per laboratory waste protocols .
Q. How can researchers confirm the structural identity of this compound?
- Answer : Use InChI (InChI=1S/C7H6Cl2N4/c1-2-13-3-10-4-5(8)11-7(9)12-6(4)13/h3H,2H2,1H3) and SMILES (Clc1nc(Cl)ncn1C2CC2) for computational validation. Pair with NMR (e.g., ¹³C/¹H) and HPLC to verify purity and molecular geometry . PubChem-derived spectral data (CID 6538904) can serve as a reference .
Q. What synthetic precursors or routes are commonly used for purine derivatives like this compound?
- Answer : Hypoxanthine derivatives are typical precursors. Chlorination at the 2- and 6-positions can be achieved using POCl₃ or PCl₅, while cyclopropane groups are introduced via nucleophilic substitution or cross-coupling reactions . Monitor reaction progress with TLC and adjust stoichiometry to minimize by-products like ethylated impurities .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing hazardous intermediates?
- Answer : Employ flow chemistry to control exothermic chlorination steps and reduce side reactions. Use catalytic methods (e.g., Pd-mediated cross-coupling) for cyclopropane introduction, and optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility of intermediates. Post-reaction purification via column chromatography with silica gel (60–120 mesh) improves yield .
Q. What experimental strategies address discrepancies in reported biological activity data for purine derivatives?
- Answer : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. For kinase inhibition studies, use ATP-competitive binding assays with positive controls (e.g., staurosporine). Validate antiviral activity via plaque reduction assays in Vero cells, and cross-reference with PubChem bioactivity data (e.g., EC₅₀ values) .
Q. How do storage conditions impact the stability of this compound, and what analytical methods detect degradation?
- Answer : Prolonged storage at >4°C accelerates hydrolysis of chlorine substituents. Monitor stability via LC-MS to detect mass shifts (+18 Da for hydroxylation by-products). For quantitative analysis, use HPLC with a C18 column and UV detection at 254 nm .
Q. What computational tools are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution at the 2- and 6-positions. Molecular docking (AutoDock Vina) predicts binding affinities for kinase targets. PubChem’s XLogP3 data (2.1) informs solubility in reaction media .
Methodological Notes
- Safety : Always consult SDS from multiple sources (e.g., Ambeed, U.S. Pharmacopeia) to reconcile hazard classifications (H302, H315) and PPE requirements .
- Data Reproducibility : Document CAS No. (120503-69-7) and batch-specific purity (>95%) in publications to align with ICMJE standards .
- Advanced Characterization : Combine X-ray crystallography (CCDC deposition) with vibrational spectroscopy (FT-IR) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
